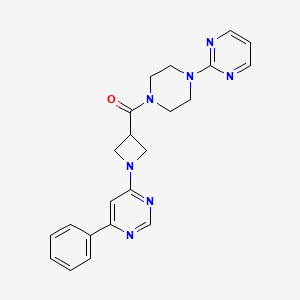

(1-(6-Phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Description

The compound "(1-(6-Phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" is a structurally complex methanone derivative featuring an azetidine ring linked to a 6-phenylpyrimidin-4-yl group and a piperazine moiety substituted with a pyrimidin-2-yl group. These groups are known to influence pharmacokinetic properties, binding affinity, and selectivity toward biological targets, such as enzymes or receptors involved in herbicide or drug discovery .

Propriétés

IUPAC Name |

[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O/c30-21(27-9-11-28(12-10-27)22-23-7-4-8-24-22)18-14-29(15-18)20-13-19(25-16-26-20)17-5-2-1-3-6-17/h1-8,13,16,18H,9-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTXMPGIKMWFKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (1-(6-Phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes an azetidine ring, a piperazine moiety, and pyrimidine derivatives. The molecular formula is with a molecular weight of 401.5 g/mol . The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.

- CNS Activity : Given the piperazine component, there is potential for neuropharmacological effects, which could be beneficial in treating central nervous system disorders.

Structural Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Piperazine and aromatic groups | Anticancer, Antimicrobial |

| Compound B | Azetidine ring with substituents | Anti-inflammatory |

| Compound C | Pyrimidine and heteroatoms | Antiviral |

Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Antibacterial | Moderate to strong activity | |

| CNS Effects | Potential neuropharmacological effects |

Case Studies and Research Findings

- Antitumor Studies : A study evaluated the antitumor activity of similar compounds containing the azetidine structure. Results indicated significant inhibition of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, suggesting that the compound may act through apoptosis induction mechanisms .

- Antimicrobial Evaluation : A series of compounds similar to the target molecule were tested against various bacterial strains. The results showed that compounds with similar piperazine structures exhibited moderate to high antibacterial activity against Staphylococcus aureus and Escherichia coli .

- CNS Activity Exploration : Research on piperazine derivatives indicated their potential as anxiolytics and antidepressants. The structural features of the target compound suggest it may also exhibit such properties, warranting further investigation into its pharmacodynamics .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 324.4 g/mol. The structure includes a pyrimidine ring, an azetidine moiety, and a piperazine component, which are known to contribute to the biological activity of the compound.

Anticancer Properties

Research indicates that compounds similar to (1-(6-Phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have demonstrated that pyrimidine derivatives possess antibacterial and antifungal activities. The incorporation of piperazine and azetidine rings enhances the binding affinity to microbial targets, leading to increased efficacy against resistant strains .

Neuropharmacological Effects

Compounds featuring piperazine are often investigated for their neuropharmacological effects. Research has shown that such compounds can modulate neurotransmitter systems, which may lead to applications in treating neurological disorders such as depression and anxiety .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The process includes:

- Formation of Azetidine Ring : Utilizing appropriate precursors to construct the azetidine framework.

- Piperazine Integration : Introducing the piperazine moiety through nucleophilic substitution reactions.

- Final Coupling : The final step involves coupling the azetidine and piperazine components with a methanone group.

Case Study 1: Anticancer Activity Evaluation

A study published in Synthesis evaluated various derivatives of pyrimidines for their anticancer activity against breast cancer cell lines. The findings indicated that specific modifications in the azetidine and piperazine components significantly enhanced cytotoxicity, suggesting that further exploration of this compound could lead to promising anticancer agents .

Case Study 2: Antimicrobial Screening

In another research article, a series of pyrimidine derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results highlighted that compounds with similar structures to this compound exhibited potent activity against resistant bacterial strains, supporting the hypothesis that structural modifications can enhance antimicrobial efficacy .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine ring’s secondary amines are susceptible to nucleophilic substitution, particularly under alkylation or acylation conditions.

-

Reaction Example :

Piperazine reacts with acyl chlorides or alkyl halides to form N-substituted derivatives. For instance, the methylsulfonyl group in related piperazine compounds undergoes substitution with amines or alcohols under basic conditions .

Electrophilic Aromatic Substitution on Pyrimidine Rings

The electron-deficient pyrimidine rings undergo electrophilic substitution, primarily at the C5 position due to directing effects of nitrogen atoms.

-

Key Reactions :

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro-pyrimidine derivative | |

| Bromination | Br₂, AcOH, 25°C | 5-Bromo-pyrimidine intermediate for cross-coupling reactions |

Ring-Opening Reactions of Azetidine

The strained azetidine ring (4-membered) undergoes ring-opening under acidic or nucleophilic conditions:

Oxidation and Reduction Reactions

-

Methanone Oxidation : The central ketone group is resistant to oxidation under mild conditions but can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .

-

Pyrimidine Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrimidine ring to a tetrahydropyrimidine .

Cross-Coupling Reactions

The phenyl and pyrimidinyl groups participate in Suzuki-Miyaura or Buchwald-Hartwig couplings for structural diversification .

-

Example :

Bromination at C5 of pyrimidine followed by Pd-catalyzed coupling with aryl boronic acids yields biaryl derivatives .

Degradation Pathways

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Structural and Functional Comparison of Methanone Derivatives

Notes

Limitations : Direct data on the target compound are absent in the evidence; comparisons rely on structural analogs.

Synthesis Challenges: Azetidine ring synthesis may require specialized reagents (e.g., cyclization of β-amino alcohols), increasing complexity compared to piperazine derivatives .

Q & A

Q. What are the key considerations for synthesizing (1-(6-Phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone to ensure optimal yield and purity?

- Methodological Answer: Synthesis should prioritize steric and electronic compatibility between the azetidine and pyrimidine-piperazine moieties. Evidence from analogous compounds suggests thermal stability is critical during cyclization steps (e.g., azetidine ring closure at 80–100°C under inert atmosphere) . Optimize reaction time and solvent polarity (e.g., DMF or THF) to avoid by-products. Post-synthesis purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water) is recommended .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer: Combine NMR (¹H/¹³C, 2D-COSY) to confirm connectivity, HRMS for molecular weight verification, and X-ray crystallography (if crystals are obtainable) for absolute stereochemistry. For example, analogous piperazine-pyrimidine derivatives in were validated using ¹H NMR (δ 8.2–7.4 ppm for aromatic protons) and LC-MS (m/z 450–500 range) .

Q. What analytical techniques are recommended for assessing solubility and stability in biological buffers?

- Methodological Answer: Use HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile) to quantify solubility. For stability, incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, sampling at 0, 6, 24, and 48 hours. highlights ammonium acetate buffer (pH 6.5) for assay compatibility, which may stabilize pH-sensitive functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer: Systematically modify substituents on the pyrimidine (6-phenyl) and piperazine (pyrimidin-2-yl) groups. For example:

- Replace phenyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Introduce polar groups (e.g., -OH, -NH₂) on the azetidine ring to improve solubility .

Test analogs using in vitro assays (e.g., kinase inhibition, CYP450 metabolism) and compare with parent compound. demonstrates how trifluoromethyl groups in similar scaffolds improve lipophilicity and target binding .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer: Replicate assays under standardized conditions (e.g., cell line, incubation time, ATP concentration for kinase assays). For example, discrepancies in IC₅₀ values may arise from varying assay temperatures (25°C vs. 37°C) or buffer ionic strength. Use orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) to cross-validate results .

Q. How can environmental fate and ecotoxicological risks of this compound be evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.